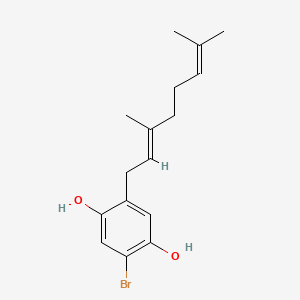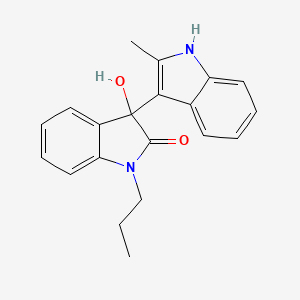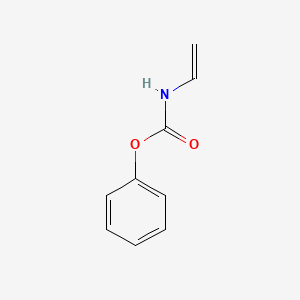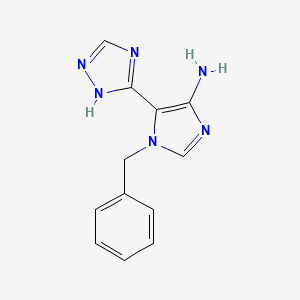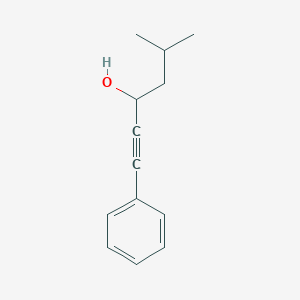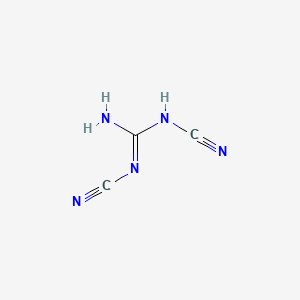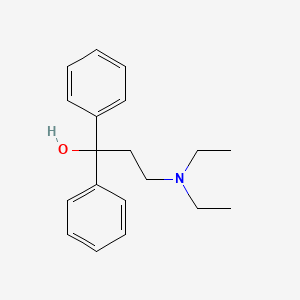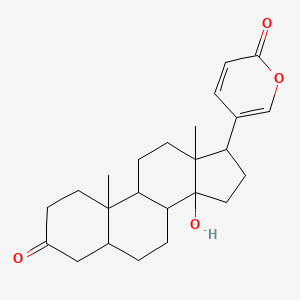
Bufalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufalone is a compound belonging to the class of bufadienolides, which are a type of cardiotonic steroid. These compounds are known for their potent inhibition of the Na+, K±ATPase enzyme, which is crucial for maintaining the ionic gradients in cells. Bufadienolides are found in various plants and animals, particularly in toad venom, where they serve as a chemical defense mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bufadienolides typically involves the modification of steroidal skeletons. One common method is the hydroxylation of bufalin, a precursor molecule, at specific positions to yield bufadienolides with varying biological activities. The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of bufadienolides involves the extraction of these compounds from natural sources, such as toad venom or certain plants. The extraction process is followed by purification steps, including chromatography, to isolate the desired bufadienolide compounds .
Chemical Reactions Analysis
Types of Reactions
Bufadienolides undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the steroidal skeleton, affecting the compound’s biological activity.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, such as halogens, to the steroidal skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated bufadienolides, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Bufadienolides have a wide range of scientific research applications:
Chemistry: They are used as model compounds to study the inhibition of Na+, K±ATPase and other related enzymes.
Biology: Bufadienolides are studied for their role in cellular signaling and ion transport mechanisms.
Medicine: These compounds have potential therapeutic applications in treating heart failure and certain types of cancer due to their ability to inhibit Na+, K±ATPase.
Mechanism of Action
Bufadienolides exert their effects primarily through the inhibition of the Na+, K±ATPase enzyme. This enzyme is responsible for maintaining the ionic gradients across cell membranes, which are essential for various cellular processes. By inhibiting this enzyme, bufadienolides disrupt the ionic balance, leading to increased intracellular calcium levels. This increase in calcium enhances cardiac contractility, making bufadienolides effective in treating heart failure .
Comparison with Similar Compounds
Bufadienolides are similar to cardenolides, another class of cardiotonic steroids. Both classes inhibit Na+, K±ATPase, but bufadienolides have a pentadienolide ring at position C17β, whereas cardenolides have a butenolide ring. This structural difference affects their binding affinity and selectivity for the enzyme. Some similar compounds include:
Ouabain: A cardenolide with a butenolide ring.
Digoxin: Another cardenolide used clinically to treat heart conditions.
Bufadienolides are unique due to their specific stereochemistry and the presence of a pentadienolide ring, which contributes to their distinct biological activities and therapeutic potential .
Properties
CAS No. |
4029-65-6 |
|---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16,18-20,27H,4-5,7-13H2,1-2H3 |
InChI Key |
YHPFWEDUGHFFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)

